Cas no 292135-37-6 (tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate)

Tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate is a protected amine derivative featuring dual Boc (tert-butoxycarbonyl) groups, enhancing its stability and utility in multi-step synthetic applications. The compound serves as a versatile intermediate in organic synthesis, particularly in peptide and pharmaceutical research, where selective deprotection of functional groups is required. Its piperidine core and Boc-protected amine moiety facilitate controlled reactivity, making it valuable for constructing complex molecular architectures. The tert-butyl ester and carbamate groups provide orthogonal protection, enabling sequential modifications under mild conditions. This compound is particularly advantageous for its compatibility with standard coupling reagents and resistance to unintended side reactions, ensuring high-purity yields in synthetic workflows.
tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate structure
292135-37-6 structure
商品名:tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate
CAS番号:292135-37-6
MF:C17H32N2O4
メガワット:328.446985244751
CID:4643472

tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate
    • tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)piperidine-1-carboxylate
    • Y2991
    • tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate
    • インチ: 1S/C17H32N2O4/c1-16(2,3)22-14(20)18-10-7-13-8-11-19(12-9-13)15(21)23-17(4,5)6/h13H,7-12H2,1-6H3,(H,18,20)
    • InChIKey: VTEHEKRHTCKDFA-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCC(CCNC(=O)OC(C)(C)C)CC1)=O

計算された属性

  • せいみつぶんしりょう: 328.236
  • どういたいしつりょう: 328.236
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 402
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.9
  • 疎水性パラメータ計算基準値(XlogP): 2.9

tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM516239-250mg
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)piperidine-1-carboxylate
292135-37-6 98%
250mg
$275 2022-09-01
Chemenu
CM516239-1g
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)piperidine-1-carboxylate
292135-37-6 98%
1g
$519 2022-09-01
A2B Chem LLC
AI46626-250mg
tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate
292135-37-6 98%
250mg
$249.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1732555-1g
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)piperidine-1-carboxylate
292135-37-6 98%
1g
¥4823.00 2024-08-03
A2B Chem LLC
AI46626-1g
tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate
292135-37-6 98%
1g
$467.00 2024-04-20

tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate 関連文献

tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylateに関する追加情報

Introduction to Tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate (CAS No. 292135-37-6)

Tert-butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate, with the CAS number 292135-37-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a tert-butoxycarbonyl (Boc) protected amine and an ethyl chain, makes this molecule a versatile intermediate in the synthesis of more complex pharmacological agents.

The Boc protection on the amine group is particularly noteworthy, as it serves to stabilize the amine during synthetic procedures while preventing unwanted side reactions. This protective group is commonly employed in peptide synthesis and medicinal chemistry to ensure high yields and purity of the final product. The piperidine ring itself is a key structural motif in many bioactive molecules, contributing to their binding affinity and pharmacological properties. Specifically, piperidine derivatives have been extensively studied for their roles in central nervous system (CNS) drugs, cardiovascular medications, and anti-inflammatory agents.

In recent years, there has been a surge in research focused on developing novel piperidine-based compounds with enhanced pharmacological profiles. One particularly exciting area of investigation involves the use of such derivatives as scaffolds for small-molecule inhibitors targeting enzyme-driven diseases. For instance, Tert-butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate has been explored as a precursor in the synthesis of potent kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The ethyl chain extending from the piperidine ring provides a flexible linker that can be modified to optimize binding interactions with biological targets.

The tert-butyl group attached to the carboxylate moiety not only enhances the stability of the compound but also influences its solubility and metabolic fate. This feature is particularly important in drug design, where physicochemical properties often dictate bioavailability and therapeutic efficacy. Furthermore, the compound's structure allows for further derivatization, enabling chemists to tailor its properties for specific applications. For example, replacing the Boc group with other protecting groups or introducing additional functional moieties can lead to novel analogs with distinct biological activities.

Recent advancements in computational chemistry have accelerated the discovery of promising candidates like Tert-butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate. Molecular modeling studies have demonstrated that modifications to its structure can improve its interaction with target proteins, leading to higher affinity and selectivity. These insights have guided experimental efforts toward optimizing lead compounds for clinical development. Additionally, green chemistry principles have been increasingly applied in the synthesis of this compound, emphasizing sustainable methodologies that minimize waste and hazardous byproducts.

The role of Tert-butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate as an intermediate in drug discovery is further underscored by its utility in peptidomimetic chemistry. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties. The compound's ability to serve as a building block for such mimetics highlights its importance in developing next-generation therapeutics. Researchers have leveraged its structure to create molecules that exhibit inhibitory effects on enzymes involved in metabolic disorders and infectious diseases.

Another area where this compound has shown promise is in the development of central nervous system (CNS) drugs. Piperidine derivatives are known to cross the blood-brain barrier effectively, making them suitable candidates for treating neurological conditions such as Alzheimer's disease, Parkinson's disease, and depression. The presence of both polar and non-polar regions in Tert-butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate enhances its ability to interact with CNS receptors, potentially leading to novel treatments with improved efficacy and reduced side effects.

The synthetic pathways for producing Tert-butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate are also worth mentioning. Modern synthetic strategies often involve multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Techniques such as nucleophilic substitution, reductive amination, and protecting group chemistry are commonly employed. Advances in catalytic methods have further refined these processes, making them more efficient and environmentally friendly.

In conclusion, Tert-butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate (CAS No. 292135-37-6) represents a valuable asset in pharmaceutical research due to its versatile structure and potential applications across multiple therapeutic areas. Its role as a synthetic intermediate underscores its importance in drug discovery pipelines, while ongoing research continues to uncover new ways to harness its properties for therapeutic benefit. As computational tools and synthetic methodologies evolve, compounds like this one will remain at the forefront of medicinal chemistry innovation.

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